molecular formula C9H20N2O2S B10883674 1-(Ethylsulfonyl)-4-(propan-2-yl)piperazine

1-(Ethylsulfonyl)-4-(propan-2-yl)piperazine

Cat. No.: B10883674
M. Wt: 220.33 g/mol
InChI Key: BZPPGBSDRSQMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfonyl)-4-isopropylpiperazine is a chemical compound belonging to the piperazine family, characterized by the presence of an ethylsulfonyl group and an isopropyl group attached to the piperazine ring. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-isopropylpiperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and isopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 1-(Ethylsulfonyl)-4-isopropylpiperazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-4-isopropylpiperazine
  • 1-(Ethylsulfonyl)-4-methylpiperazine
  • 1-(Ethylsulfonyl)-4-phenylpiperazine

Comparison: 1-(Ethylsulfonyl)-4-isopropylpiperazine is unique due to the presence of both the ethylsulfonyl and isopropyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and potentially greater biological activity due to the synergistic effects of its functional groups .

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

1-ethylsulfonyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C9H20N2O2S/c1-4-14(12,13)11-7-5-10(6-8-11)9(2)3/h9H,4-8H2,1-3H3

InChI Key

BZPPGBSDRSQMPE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.